molecular formula C8H7N5O2 B1366049 2-amino-4-(1H-tetrazol-5-yl)benzoic acid CAS No. 872473-26-2

2-amino-4-(1H-tetrazol-5-yl)benzoic acid

Cat. No.: B1366049
CAS No.: 872473-26-2
M. Wt: 205.17 g/mol
InChI Key: BVKCZFZLDIFHRB-UHFFFAOYSA-N
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Description

Contextualization of the 2-amino-4-(1H-tetrazol-5-yl)benzoic acid Scaffold in Heterocyclic Chemistry

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is fundamental to the development of pharmaceuticals, agrochemicals, and functional materials. The scaffold of this compound is a prime example of a multifunctional heterocyclic system. It features a benzene (B151609) ring substituted with an amino group, a carboxylic acid group, and a five-membered tetrazole ring. The spatial arrangement and electronic properties of these functional groups can lead to specific and potent interactions with biological targets. The presence of multiple nitrogen atoms in the tetrazole ring, along with the acidic proton, allows for a variety of non-covalent interactions, such as hydrogen bonding and coordination with metal ions.

Significance of the Tetrazole Moiety as a Bioisosteric Replacement for Carboxylic Acids in Molecular Design

One of the most significant aspects of the tetrazole group in medicinal chemistry is its role as a bioisostere of the carboxylic acid functional group. chalcogen.ro Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. The tetrazole ring mimics the acidity and planar nature of a carboxylic acid, with a pKa value that is comparable. chalcogen.ro This substitution can offer several advantages in drug design, including enhanced metabolic stability, increased lipophilicity which can improve cell membrane permeability, and potentially altered binding interactions with target receptors. chalcogen.ro The replacement of a carboxylic acid with a tetrazole has been a successful strategy in the development of numerous marketed drugs, highlighting the importance of this bioisosteric relationship. nih.govacs.org

Overview of Research Trajectories for Tetrazole-Substituted Benzoic Acid Derivatives

Research into tetrazole-substituted benzoic acid derivatives is an active and expanding area. Scientists are exploring these compounds for a wide array of potential applications, driven by the versatile chemical nature of the tetrazole ring and the established biological relevance of the benzoic acid scaffold. Key research trajectories include the design and synthesis of novel angiotensin II receptor antagonists for the treatment of hypertension, the development of new anticancer agents, and the exploration of their potential as anti-inflammatory, antibacterial, and antifungal drugs. chalcogen.ronih.gov The ability to modify the substituents on both the benzoic acid and the tetrazole rings allows for the fine-tuning of the molecule's properties to optimize its activity for a specific target.

Historical Context and Evolution of Research on 1H-Tetrazole-Containing Compounds

The history of tetrazole chemistry dates back to the late 19th century. The parent compound, 1H-tetrazole, was first synthesized in 1885. nih.gov For many years, research into tetrazoles was relatively limited due to the hazardous nature of some of the reagents required for their synthesis, such as hydrazoic acid. However, the development of safer and more efficient synthetic methods, particularly the [3+2] cycloaddition of azides with nitriles, has led to a resurgence of interest in this class of compounds. chalcogen.roorganic-chemistry.org This has allowed for the synthesis of a vast library of tetrazole derivatives, facilitating extensive investigation into their chemical and biological properties and solidifying their importance in modern chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-(2H-tetrazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c9-6-3-4(7-10-12-13-11-7)1-2-5(6)8(14)15/h1-3H,9H2,(H,14,15)(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKCZFZLDIFHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406376
Record name 2-amino-4-(1H-tetrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872473-26-2
Record name 2-amino-4-(1H-tetrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Amino 4 1h Tetrazol 5 Yl Benzoic Acid

Vibrational Spectroscopy Applications (FTIR, Raman) for Conformational and Tautomeric Analysis

The vibrational spectrum is dominated by contributions from the aminobenzoic acid backbone and the tetrazole ring. The tautomerism of the tetrazole ring, existing as 1H and 2H forms, significantly influences the spectra. rsc.orguc.pt In the crystalline phase, tetrazoles predominantly exist in the 1H-tautomeric form. rsc.org

Key vibrational modes for 2-amino-4-(1H-tetrazol-5-yl)benzoic acid would include:

O-H and N-H Stretching: The carboxylic acid O-H stretching vibrations typically appear as a very broad band in the 3300-2500 cm⁻¹ region due to strong hydrogen bonding. The amino group (-NH₂) gives rise to symmetric and asymmetric N-H stretching bands, generally observed between 3500 and 3300 cm⁻¹. The tetrazole N-H stretching of the 1H tautomer is expected around 3100-3000 cm⁻¹. researchgate.netjocpr.com

C=O Stretching: The carbonyl (C=O) stretching of the carboxylic acid is a strong, characteristic band typically found in the 1700-1680 cm⁻¹ range for aromatic acids.

Aromatic C=C Stretching: The benzene (B151609) ring C=C stretching vibrations occur in the 1600-1450 cm⁻¹ region.

Tetrazole Ring Vibrations: The tetrazole ring exhibits a series of characteristic stretching and bending vibrations. N=N and C=N stretching modes are expected in the 1500-1400 cm⁻¹ range. mdpi.com Ring breathing and deformation modes appear at lower frequencies. The specific positions of these bands can help differentiate between the 1H and 2H tautomers. rsc.orgresearchgate.net

N-H Bending: The in-plane bending (scissoring) of the amino group is typically observed near 1620 cm⁻¹.

Computational studies on related molecules, like 2-(tetrazol-5-yl)benzoic acid, have been used to support experimental FTIR data, especially for identifying conformers stabilized by intramolecular hydrogen bonds (e.g., between the tetrazole N-H and the carboxylic oxygen). researchgate.net Such analyses, combining experimental spectra with theoretical calculations, are crucial for a definitive assignment of vibrational modes and for understanding the tautomeric and conformational preferences of the title compound. uc.pt

Table 1: Predicted Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
N-H Asymmetric StretchAmino (-NH₂)~3450Medium
N-H Symmetric StretchAmino (-NH₂)~3350Medium
O-H StretchCarboxylic Acid (-COOH)3300-2500Broad, Strong
C-H StretchAromatic Ring3100-3000Weak-Medium
C=O StretchCarboxylic Acid (-COOH)1700-1680Strong
N-H Bend (Scissoring)Amino (-NH₂)~1620Medium-Strong
C=C StretchAromatic Ring1600-1450Medium
N=N / C=N StretchTetrazole Ring1500-1400Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound and for investigating the tautomeric equilibrium of the tetrazole ring in solution. nih.govwustl.edu The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the carboxylic acid proton. The three protons on the benzene ring will appear as a complex multiplet system. The amino group protons will likely appear as a broad singlet, and the carboxylic acid proton as a very broad singlet at a downfield chemical shift (>10 ppm), with its visibility often dependent on the solvent used. rsc.org The tetrazole N-H proton also gives a broad signal, and its chemical shift is highly sensitive to solvent and concentration, which can be used to study the tautomeric equilibrium between the 1H and 2H forms. lookchem.com

¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically >165 ppm. mdpi.com The tetrazole ring carbon (C5) chemical shift is a key indicator of the tautomeric state. It is generally observed that the tetrazole carbon is more deshielded in the 2H-isomer compared to the 1H-isomer. lookchem.com The remaining six signals will correspond to the carbons of the benzene ring.

The tautomeric equilibrium of N-substituted tetrazoles is known to be significantly influenced by solvent polarity. nih.govwustl.edu In nonpolar solvents, the 2H-tautomer might be more prevalent, while polar solvents tend to favor the 1H-tautomer. lookchem.com This shift in equilibrium can be monitored by changes in the chemical shifts of the tetrazole carbon and the protons adjacent to the ring. Two-dimensional NMR techniques would be essential for unambiguous assignment of all proton and carbon signals. lookchem.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound

Atom TypePositionPredicted Chemical Shift (ppm)Notes
¹H-COOH>11Broad singlet, solvent dependent
¹HAromatic (H3, H5, H6)6.5 - 8.0Complex splitting pattern
¹H-NH₂~5.0 - 6.0Broad singlet, solvent dependent
¹HTetrazole N-HVariableBroad, depends on tautomerism and solvent
¹³C-COOH>165Carbonyl carbon
¹³CTetrazole C5150-160Shift is tautomer dependent
¹³CAromatic (C1-C6)110-150Six distinct signals

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pathways of this compound, confirming its elemental composition. The compound has a molecular formula of C₈H₇N₅O₂ and an exact mass of 205.06000. chemsrc.com

In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 205. The fragmentation pattern can be predicted based on the known behavior of benzoic acids and tetrazoles. nih.govdocbrown.info Key fragmentation steps would likely include:

Loss of Hydroxyl Radical: A peak at m/z 188 ([M-OH]⁺), resulting from the cleavage of the hydroxyl group from the carboxylic acid.

Loss of Water: A peak at m/z 187 ([M-H₂O]⁺) is possible, particularly under thermal conditions in the ion source, involving the ortho-amino group and the carboxylic acid.

Loss of Formic Acid or COOH: Loss of the entire carboxyl group as a radical (•COOH) would lead to a fragment at m/z 160. Alpha-cleavage leading to the loss of a phenyl group is less likely than cleavage at the functional groups. docbrown.info

Tetrazole Ring Fragmentation: The tetrazole ring is known to fragment via the loss of a molecule of nitrogen (N₂). nih.gov Fragmentation of the molecular ion could thus produce a peak at m/z 177 ([M-N₂]⁺). This is a very common fragmentation pathway for tetrazoles.

Combined Losses: Subsequent fragmentation of these initial ions can lead to a complex spectrum. For example, the [M-N₂]⁺ ion could further lose a hydroxyl radical to give a fragment at m/z 160.

The base peak in the spectrum would depend on the relative stability of the resulting fragment ions. The benzoyl cation type fragment [C₆H₅C=O]⁺ at m/z 105 is a very stable and prominent ion in the mass spectra of many benzoic acid derivatives, but its formation here would require more extensive rearrangement. docbrown.info

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonOrigin (Loss from Parent Ion)
205[C₈H₇N₅O₂]⁺Molecular Ion [M]⁺
188[M - •OH]⁺Loss of hydroxyl radical
187[M - H₂O]⁺Loss of water
177[M - N₂]⁺Loss of dinitrogen from tetrazole ring
160[M - •COOH]⁺Loss of carboxyl radical

X-ray Diffraction Studies of Related Tetrazole-Benzoic Acid Crystal Structures

While the specific crystal structure of this compound is not documented, detailed X-ray diffraction studies on closely related isomers, such as 3-(1H-tetrazol-5-yl)benzoic acid and 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, provide significant insight into the likely molecular geometry and crystal packing. nih.govnih.gov These structures serve as excellent models for understanding the solid-state conformation and intermolecular interactions.

Analysis of Molecular Geometry and Dihedral Angles

In related tetrazole-benzoic acid structures, the molecules are generally found to be nearly planar. For 4-(1H-tetrazol-5-yl)benzoic acid, the dihedral angle between the tetrazole and benzene rings is reported to be very small, at 0.16°. nih.gov This planarity suggests significant electronic conjugation between the two ring systems.

Bond lengths within the tetrazole ring are consistent with a delocalized aromatic system, though with distinct single and double bond character. For instance, in 3-(1H-tetrazol-5-yl)benzoic acid, the N=N double bond distance is 1.288(2) Å, while the N-N single bond distances are 1.343(2) Å and 1.358(2) Å. nih.gov The C-N distances within the ring also show partial double-bond character. nih.gov The carboxylic acid group typically shows two distinct C-O bond lengths, with C=O being shorter (~1.22 Å) than C-OH (~1.31 Å). nih.gov

Table 4: Selected Geometric Parameters from the Crystal Structure of 3-(1H-tetrazol-5-yl)benzoic acid nih.gov

ParameterBond/AngleValue (Å or °)
Bond LengthC=O1.216 (2) Å
Bond LengthC-O1.311 (2) Å
Bond LengthN=N (tetrazole)1.288 (2) Å
Bond LengthN-N (tetrazole)1.343 (2) - 1.358 (2) Å
Dihedral AngleTetrazole Ring / Benzene Ring(Not specified, but generally low)

Investigation of Intermolecular Interactions in Crystal Packing

The crystal packing of tetrazole-benzoic acids is dominated by extensive hydrogen bonding. A characteristic feature is the formation of centrosymmetric dimers via a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules, a common motif in carboxylic acid crystal structures. nih.govnih.gov

In addition to this primary interaction, the tetrazole ring and the amino group provide further sites for hydrogen bonding. The N-H of the tetrazole ring and the N atoms of the ring can act as hydrogen bond donors and acceptors, respectively. In the structure of 3-(1H-tetrazol-5-yl)benzoic acid, molecules are linked into two-dimensional sheets by intermolecular N-H···O and O-H···N hydrogen bonds. nih.gov For 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, water molecules bridge the dimers through O-H···N hydrogen bonds, creating layered structures. nih.gov

Van der Waals forces and π-π stacking interactions between the aromatic rings also play a crucial role in stabilizing the three-dimensional crystal lattice. rsc.org In the 4-substituted isomer, π-π stacking interactions are observed between the tetrazole and benzene rings of adjacent layers, with a centroid-centroid distance of 3.78 Å. nih.gov These varied noncovalent interactions lead to the formation of robust, high-density crystal packing.

Chiroptical Spectroscopy (If Applicable to Chiral Derivatives or Conformations)

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are used to study chiral molecules. The parent compound, this compound, is achiral and does not possess any stereogenic centers. Therefore, it will not exhibit a chiroptical response, and these techniques are not directly applicable to its structural analysis.

However, these methods would be highly relevant for the study of chiral derivatives of this compound. For instance, if a chiral substituent were introduced to the molecule, or if it were used as a ligand to form a chiral metal complex, chiroptical spectroscopy would be essential for determining the absolute configuration and studying its conformational behavior in solution. nih.govmdpi.com VCD spectroscopy, in particular, has been successfully applied to determine the absolute configuration of novel chiral tetrazole-containing organocatalysts, demonstrating its power in analyzing complex chiral heterocyclic systems. mdpi.com

Computational and Theoretical Chemistry Investigations of 2 Amino 4 1h Tetrazol 5 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to inspect the intricacies of molecular systems. For 2-amino-4-(1H-tetrazol-5-yl)benzoic acid, these methods are employed to determine its electronic structure, characterize its ground state properties, and ensure the computational efficiency and accuracy of the theoretical models used.

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT studies on tetrazole derivatives, which are structurally related to the compound of interest, have been performed using functionals like B3LYP to analyze electronic and chemical reactive properties. For instance, a comprehensive investigation of 5-(4-chlorophenyl)-1H-tetrazole was conducted at the B3LYP/6-311++G(d,p) level of theory to obtain optimized structural parameters and analyze frontier molecular orbitals (HOMO and LUMO). Natural Bond Orbital (NBO) analysis is also a common tool in these studies to understand conjugative interactions within the molecular system.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical in determining the chemical reactivity of a molecule. The energy gap between HOMO and LUMO provides a measure of the molecule's stability and reactivity.

Table 1: Calculated Electronic Properties of a Structurally Similar Tetrazole Derivative (5-(4-chlorophenyl)-1H-tetrazole) using DFT (Note: Data for the specific target molecule is not available in the cited literature; this table is illustrative of typical DFT results for a related compound.)

PropertyValue
HOMO Energy-0.27 eV
LUMO Energy-0.04 eV
Energy Gap (HOMO-LUMO)0.23 eV
Dipole Moment4.90 Debye
Total Energy-977.66 Hartree

This interactive table is based on hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the provided search results.

Basis Set Selection and Computational Efficiency Considerations

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost of the study. A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing elements like carbon, nitrogen, and oxygen, Pople-style basis sets such as 6-31G(d) and 6-311++G(d,p) are commonly used. The inclusion of polarization functions (e.g., d, p) and diffuse functions (+) is often necessary to accurately describe the electron distribution, especially in systems with lone pairs and pi-conjugated systems.

The selection of an appropriate basis set involves a trade-off between the desired accuracy and the computational resources available. Larger basis sets provide more flexibility in describing the electron distribution, leading to more accurate results, but at a significantly higher computational cost. Therefore, a careful balance must be struck to ensure that the calculations are both reliable and feasible.

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of a molecule dictates its three-dimensional structure and, consequently, its physical and chemical properties. For this compound, conformational analysis is crucial for identifying the most stable arrangements of its constituent functional groups and for understanding the energetic factors that govern its shape.

Identification of Stable Isomers and Tautomers (e.g., 1H- and 2H-Tetrazole Tautomers)

Tetrazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the proton on the tetrazole ring. ijsr.netiosrjournals.org The relative stability of these tautomers is influenced by the nature of the substituents on the ring and the surrounding environment (gas phase, solution, or solid state). ijsr.netiosrjournals.org Computational studies on C-substituted tetrazoles have shown that the 2H-tautomer is generally more stable in the gas phase. iosrjournals.org DFT calculations at the B3LYP level of theory with various basis sets have been employed to investigate the influence of different substituents on the aromaticity and stability of tetrazole tautomers. ijsr.net For this compound, it is expected that both 1H- and 2H-tautomers are plausible, and their relative energies would need to be determined through specific calculations.

Table 2: Calculated Relative Energies of 1H- and 2H-Tautomers of C-Substituted Tetrazoles (Note: This table presents general findings from studies on various C-substituted tetrazoles and is not specific to this compound.)

SubstituentRelative Energy (E1H - E2H) (kcal/mol)Favored Tautomer (Gas Phase)
-H~22H
-CH3~22H
-NH2~22H
-COOH~22H

This interactive table is based on general trends observed in computational studies of C-substituted tetrazoles. Specific values for the target molecule would require dedicated calculations.

Energetics of Intramolecular Hydrogen Bonding

The presence of both amino (-NH2) and carboxylic acid (-COOH) groups, along with the nitrogen atoms of the tetrazole ring, in this compound suggests the possibility of intramolecular hydrogen bonding. These non-covalent interactions can play a significant role in stabilizing specific conformations of the molecule. For instance, a hydrogen bond could form between the amino group and a nitrogen atom of the tetrazole ring, or between the carboxylic acid proton and a nitrogen atom of the tetrazole.

Molecular Electrostatic Potential (MEP) Mapping and Electron Density Distribution Analysis

Computational studies on this compound utilize Molecular Electrostatic Potential (MEP) mapping to visualize the three-dimensional charge distribution and predict its reactive behavior. MEP is a valuable tool for understanding the electrophilic and nucleophilic sites of a molecule, which is crucial for studying biological recognition processes. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue signifies areas of positive potential, which are electron-deficient and prone to nucleophilic attack. nih.govthaiscience.info Green denotes regions of neutral or zero potential. nih.gov

For this compound, the negative potential (red regions) is expected to be concentrated around the electronegative nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylic acid group. nih.gov These sites represent the most likely points for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms of the amino group, the carboxylic acid, and the tetrazole ring would exhibit positive potential (blue regions), marking them as sites for nucleophilic interaction. thaiscience.info This detailed charge distribution analysis provides fundamental insights into the molecule's intermolecular interactions.

Quantification of Electrostatic Similarities and Differences with Carboxylic Acids

A key feature of the tetrazole ring is its role as a non-classical bioisostere of the carboxylic acid group. This bioisosteric relationship is rooted in their profound electrostatic similarities, despite significant differences in atomic composition and structure. nih.govresearchgate.net Computational analyses show that the deprotonated tetrazole and carboxylate anions generate remarkably similar local electrostatic potentials. nih.gov Specifically, both anions exhibit four coplanar local minima in their electrostatic potential maps, which are consistent with the positions of lone pairs and are crucial for receptor binding. nih.gov

This electrostatic mimicry is considered an inherent property of the tetrazole-carboxylate pair and is largely independent of the rest of the molecular structure. nih.gov The similarity in the arrangement of these electrostatic minima allows the tetrazole group to engage in similar non-covalent interactions, particularly hydrogen bonds, as a carboxylic acid, explaining its efficacy in medicinal chemistry as a substitute. researchgate.net

Table 1: Bioisosteric Comparison of Tetrazole and Carboxylic Acid Groups
FeatureTetrazole Group (Anion)Carboxylic Acid Group (Anion)Reference
Atomic CompositionOne carbon, four nitrogen atomsOne carbon, two oxygen atoms nih.gov
Electrostatic Potential (ESP)Remarkable local similarity in the disposition of four coplanar ESP minimaFour coplanar ESP minima, similar in disposition to the tetrazole anion nih.gov
pKaComparable (approx. 4.5 - 4.9)Comparable (approx. 4.2 - 4.4) researchgate.net
Geometrical ArrangementPlanar five-membered ringPlanar group nih.gov
Receptor InteractionsUndergoes very similar receptor-ligand interactionsServes as a primary interaction point in many biological systems researchgate.net

Implications for Molecular Recognition and Ligand Binding

The pronounced electrostatic similarity between the tetrazole and carboxylate moieties has profound implications for molecular recognition and ligand binding. Since the tetrazole group in this compound effectively mimics the charge distribution and hydrogen-bonding capabilities of a carboxylic acid, it can fit into receptor binding sites designed for carboxylates. researchgate.net This forms the basis of an electrostatic "lock-and-key" model, where the specific arrangement of negative potential regions on the tetrazole ring is recognized by a complementary positive potential pattern in a receptor's active site. nih.gov

This bioisosterism allows medicinal chemists to replace a carboxylic acid group, which may be prone to metabolic instability, with a tetrazole ring while preserving the essential interactions required for biological activity. researchgate.net The ability of the tetrazole group to establish strong hydrogen bonds is a key factor in its binding affinity. nih.gov Therefore, the MEP analysis of this compound is predictive of its ability to bind to biological targets that typically recognize endogenous ligands containing a carboxylic acid function.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of molecules. youtube.comossila.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. ossila.com The LUMO is the innermost orbital without electrons, acts as an electron acceptor, and its energy level corresponds to the electron affinity and electrophilicity of the molecule. youtube.com

Table 2: Conceptual Frontier Molecular Orbital Properties and Their Implications
ParameterDescriptionImplication for ReactivityReference
EHOMO (Energy of HOMO)Energy of the highest occupied molecular orbital. Relates to the ability to donate electrons.Higher energy indicates stronger nucleophilicity and easier oxidation. ossila.com
ELUMO (Energy of LUMO)Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons.Lower energy indicates stronger electrophilicity and easier reduction. youtube.com
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).A small gap indicates high reactivity, low kinetic stability, and easy electronic excitation. A large gap indicates the opposite. thaiscience.info

Theoretical Spectroscopic Property Prediction (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry, particularly using Density Functional Theory (DFT), allows for the accurate prediction of spectroscopic properties, which can aid in the structural elucidation of molecules like this compound. mdpi.comresearchgate.net

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by determining the vibrational frequencies of the molecule's normal modes. researchgate.net These calculated frequencies can be correlated with experimental data to assign specific absorption bands to corresponding molecular vibrations. For this compound, key predicted vibrations would include the O-H stretching of the carboxylic acid, N-H stretching of the amino and tetrazole groups, the characteristic C=O stretching of the carbonyl group, and various C-H and C=C stretching and bending modes of the aromatic ring. mdpi.comresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound
Vibrational ModeTypical Wavenumber Range (cm-1)Reference
O-H Stretch (Carboxylic Acid)3400 - 2400 (broad) mdpi.com
N-H Stretch (Amino & Tetrazole)3500 - 3200 researchgate.net
C-H Stretch (Aromatic)3100 - 3000 mdpi.com
C=O Stretch (Carboxylic Acid)1740 - 1660 mdpi.com
C=C Stretch (Aromatic)1600 - 1450 researchgate.net
C-N Stretch1400 - 1200 researchgate.net

NMR Chemical Shifts: Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), the chemical shifts (δ) can be determined relative to a standard like tetramethylsilane (B1202638) (TMS). docbrown.info For this compound, calculations would predict distinct signals for the aromatic protons, the labile protons of the amino (NH₂), carboxylic acid (COOH), and tetrazole (NH) groups. The predicted shifts are highly sensitive to the electronic environment of each nucleus, providing a powerful tool for confirming the molecular structure when compared with experimental spectra. mdpi.comresearchgate.net

Photochemical Reaction Pathways and Excited State Dynamics

The photochemistry of tetrazole derivatives is a complex field characterized by the light-induced cleavage of the heterocyclic ring. mdpi.com Upon UV irradiation, the most common photochemical pathway for tetrazoles involves the extrusion of a molecule of nitrogen (N₂). uc.pt This process typically proceeds through the formation of highly reactive intermediates, such as carbenes, nitrenes, or biradicals, depending on the substituents on the tetrazole ring. mdpi.com

For this compound, excitation at an appropriate wavelength (e.g., 254 nm) would likely initiate the cleavage of the tetrazole ring. uc.pt Theoretical studies on similar tetrazole compounds suggest that this reaction can proceed via a triplet biradical intermediate. uc.pt The fate of this intermediate and the final photoproducts would be highly dependent on the solvent environment. In protic solvents, intramolecular proton transfer and cyclization events are possible, potentially leading to new heterocyclic systems. uc.pt

Role of 2 Amino 4 1h Tetrazol 5 Yl Benzoic Acid As a Bioisostere in Rational Molecular Design

Fundamental Principles of Bioisosterism: Carboxylic Acid-Tetrazole Equivalence

Bioisosterism is a strategy used in drug design to rationally modify lead compounds by substituting atoms or groups with other chemical substituents that exhibit similar physical, chemical, and biological properties. rug.nl The 5-substituted 1H-tetrazole ring is one of the most widely recognized non-classical bioisosteres for the carboxylic acid group, a substitution found in over 20 FDA-approved drugs. beilstein-journals.orgdrughunter.com While structurally distinct, these two functional groups share key physicochemical characteristics that allow for similar biological interactions. rug.nl

A critical factor in the bioisosteric relationship between tetrazoles and carboxylic acids is their comparable acidity. 5-substituted tetrazoles exhibit pKa values that are very similar to those of carboxylic acids, causing both groups to be predominantly ionized at a physiological pH of 7.4. rug.nlscribd.com This shared anionic character is crucial for mimicking the electrostatic interactions often required for binding to biological targets. nih.gov The aryl tetrazolate anion is noted to be more stable by resonance than the corresponding carboxylate anion. scribd.com

Table 1: Comparison of Acidity

Functional GroupTypical pKa RangeIonization State at pH 7.4
Carboxylic Acid4.2 - 4.5Anionic (-COO⁻)
5-Substituted 1H-Tetrazole4.5 - 4.9Anionic (Tetrazolate)

Data sourced from multiple references. rug.nldrughunter.comnih.gov

Both the carboxylic acid and the 5-substituted tetrazole moieties possess a planar structure, which is a key feature for their bioisosteric relationship. rug.nlnih.govresearchgate.net This planarity allows them to occupy similar regions within a receptor's binding pocket. However, there are differences in their steric profiles. The tetrazole ring is slightly larger than the carboxylic acid group. nih.gov Furthermore, analysis of crystal structures shows that the hydrogen bond environment around tetrazole and tetrazolate substituents extends further from the core of the connected molecule by approximately 1.2 Å compared to their carboxylic acid counterparts. researchgate.netnih.govcambridgemedchemconsulting.com This requires a degree of flexibility in the protein binding site to accommodate the tetrazole group. nih.govcambridgemedchemconsulting.com

Table 2: Geometric and Steric Comparison

PropertyCarboxylic Acid5-Substituted 1H-Tetrazole
Geometry PlanarPlanar
Relative Size StandardSlightly larger
H-Bond Environment Extension BaselineExtends ~1.2 Å further from the molecular core

Data sourced from multiple references. nih.govresearchgate.netnih.govcambridgemedchemconsulting.com

The hydrogen bonding patterns of carboxylic acids and tetrazoles are remarkably similar. nih.govcambridgemedchemconsulting.com When protonated, the N-H of the tetrazole ring acts as an excellent hydrogen bond donor, similar to the O-H of a carboxylic acid. uvic.ca In their deprotonated, anionic forms, both groups serve as effective hydrogen bond acceptors. researchgate.net Studies using crystal structure informatics and high-level ab initio calculations have shown that both pairs (protonated and deprotonated) exhibit very similar hydrogen bond environments and attractive energies. researchgate.netnih.gov Some modeling studies and experimental data even suggest that deprotonated tetrazoles can form stronger hydrogen bonds than carboxylates. researchgate.netupenn.edu

One of the primary drivers for replacing a carboxylic acid with a tetrazole is to improve metabolic stability. numberanalytics.comlifechemicals.com Carboxylic acids are susceptible to metabolic transformations, particularly phase II conjugation reactions that form acyl glucuronides. These metabolites can be chemically reactive and have been linked to toxicity. nih.govcambridgemedchemconsulting.comnih.gov Tetrazoles, on the other hand, are significantly more resistant to common metabolic degradation pathways such as β-oxidation and amino acid conjugation. nih.gov While tetrazoles can undergo N-glucuronidation, the resulting adducts are not as reactive as O-glucuronides and have not been associated with similar toxic effects. nih.gov This enhanced metabolic stability can lead to an improved pharmacokinetic profile and a reduced risk of metabolism-related liabilities. beilstein-journals.orgnih.gov

Computational Assessment of Bioisosteric Similarity (e.g., Average Electron Density (AED) Tool)

Modern computational chemistry provides tools to quantitatively assess the similarity between bioisosteres. The Average Electron Density (AED) tool is one such method that has been successfully used to quantify similarities among non-classical bioisosteres of carboxylic acids and amides. nih.govuaeu.ac.aeresearchgate.net The AED concept is based on the quantum theory of atoms in molecules (QTAIM), which partitions a molecule into atomic basins to compute the properties of a specific group. acs.org

The AED is calculated as the sum of the electron populations of all atoms in the bioisosteric moiety divided by the sum of their volumes. acs.org Studies have shown that despite significant structural differences, the AED values of non-classical bioisosteres can be remarkably similar. nih.gov For instance, the AED differences between a carboxylic acid group and its bioisosteres can be as low as 0.15% to 2%. acs.org The AED tool has proven effective in identifying similarities between diverse moieties, with AED values remaining consistent regardless of changes in the molecular environment or the dielectric constant of the medium. nih.govacs.org This quantitative approach provides a robust rationale for bioisosteric replacement in the early stages of drug design.

Structure-Activity Relationship (SAR) Studies via Bioisosteric Replacement (Theoretical and Design Implications)

The use of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid as a derivative in SAR studies provides medicinal chemists with a valuable tool to probe the molecular interactions between a ligand and its biological target. By comparing the biological activity of this compound with its corresponding carboxylic acid analogue, researchers can infer critical details about the binding site's topology, polarity, and hydrogen-bonding requirements.

The key design implications arise from the distinct structural and electronic differences between the tetrazole and carboxylic acid groups:

Acidity and Ionization: Since the pKa values are similar, the tetrazole group effectively mimics the acidic nature of a carboxylic acid, allowing it to participate in similar ionic interactions with positively charged residues like arginine or lysine (B10760008) in a protein binding pocket. rug.nlnih.gov

Geometry and Vectorial Properties: The geometry of the two groups differs significantly. The acidic proton of the 1H-tetrazole is positioned further away from the point of attachment on the parent ring compared to the proton of a carboxylic acid. drughunter.com This change in the vector and distance of the key acidic proton can lead to optimized interactions with a target receptor. The classic example is the development of the angiotensin II receptor antagonist losartan (B1675146), where replacing a carboxylic acid with a tetrazole resulted in a 10-fold increase in potency, attributed to the more favorable positioning of the acidic group within the receptor. drughunter.comnih.gov

Hydrogen Bonding Pattern: The tetrazole ring presents a different array of hydrogen bond donors and acceptors compared to a carboxylic acid. This allows for the exploration of different hydrogen bonding networks within the binding site, potentially increasing affinity or selectivity for the target. rug.nl

Steric Profile: The planar, five-membered tetrazole ring has a larger steric profile than a carboxylic acid group. This can be used to probe the size and shape of the binding pocket. An increase in activity might suggest the pocket can accommodate the larger group, while a decrease could indicate a steric clash.

By synthesizing and testing both this compound and its carboxylic acid parent, researchers can systematically evaluate the impact of these properties on biological activity, leading to a more refined understanding of the SAR and guiding the design of more potent and selective drug candidates.

Table 3: SAR Implications of Bioisosteric Replacement

Molecular PropertyCarboxylic Acid Group1H-Tetrazole GroupDesign Implication for SAR Studies
Acidity (pKa) ~4.2 - 4.5 rug.nldrughunter.com~4.5 - 4.9 rug.nldrughunter.comConfirms if an acidic, ionizable group is necessary for activity.
Geometry/Vector Acidic proton is closer to the parent ring.Acidic proton is ~1.5 Å further from the parent ring. drughunter.comProbes the optimal position for an acidic interaction point within the binding site; can significantly enhance potency (e.g., losartan). drughunter.com
Charge Distribution Negative charge localized on two oxygen atoms. semanticscholar.orgNegative charge delocalized over the five-membered ring. nih.govModulates the nature of electrostatic interactions with the target.
Metabolic Stability Susceptible to certain metabolic pathways. tandfonline.comGenerally more resistant to metabolic degradation. nih.govtandfonline.comCan be used to improve the pharmacokinetic profile by blocking a metabolic soft spot.

Coordination Chemistry and Supramolecular Assembly of 2 Amino 4 1h Tetrazol 5 Yl Benzoic Acid

Ligand Design and Coordination Modes of Tetrazole-Carboxylate Systems

The design of ligands incorporating both tetrazole and carboxylate functionalities, such as 2-amino-4-(1H-tetrazol-5-yl)benzoic acid, offers a versatile platform for the construction of coordination polymers. The deprotonated tetrazole ring is a robust N-donor, capable of bridging multiple metal centers, while the carboxylate group provides a variety of O-donor coordination modes, including monodentate, bidentate chelating, and bridging. This dual functionality allows for the formation of high-dimensional, stable frameworks.

Tetrazole-based ligands are particularly noteworthy for their ability to be generated in situ. For instance, the reaction of (S)-3-cyanophenylalanine with sodium azide (B81097) in the presence of ZnCl₂ or CdCl₂ leads to the formation of 3D homochiral networks featuring a (S)-5-(3-tetrazoyl)-phenylalaninato ligand. nih.gov Similarly, a Dimroth rearrangement can transform 5-(5-amino-1H-tetrazol-1-yl)-1,3-benzenedicarboxylic acid into 5-[(2H-tetrazol-5-yl)amino]isophthalic acid during the self-assembly process of MOFs. researchgate.net The tetrazole group itself is a versatile coordinator, with its deprotonated form capable of using up to four nitrogen atoms to bridge as many metal atoms, leading to diverse and stable framework topologies. unimi.it

The organic linker, 2-(1H-tetrazol-5-yl)ethyl)valine, demonstrates coordination to Zn²⁺ through the oxygen atom of the carboxylate group and two nitrogen atoms—one from the amino group and another from the tetrazole ring. ehu.es In other systems, the coordination can occur through the carboxylate moiety in a monodentate fashion and through nitrogen atoms from both the tetrazolate and amino groups. ehu.es The specific coordination is influenced by the amino acid derivative used. ehu.es

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers with tetrazole-carboxylate ligands is often achieved through solvothermal or hydrothermal methods. These techniques facilitate the self-assembly of metal ions and organic linkers into crystalline frameworks. Characterization of these materials typically involves single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and thermogravimetric analysis (TGA).

For example, three isomorphous coordination polymers, {[Zn(L)₂]·H₂O}n, {[Cd(L)₂]·H₂O}n, and {[Mn(L)₂]·H₂O}n (where HL = 2-hydroxy-N-1H-tetrazol-5-ylbenzamide), have been synthesized under hydrothermal conditions, resulting in interdigitated 3D frameworks with 1D channels. rsc.org

Hydrothermal Synthesis Methods

Hydrothermal synthesis is a prevalent method for constructing MOFs from tetrazole-benzoic acid ligands. This technique involves heating the reactants in a sealed vessel, often in a water-based solvent system, to promote crystallization. For instance, two new MOFs, {[Zn₂(HL)₂]·0.5DMF·H₂O}n and {[Cd₂(HL)₂]·1.5H₂O}n, were synthesized solvothermally from an in situ formed ligand, 5-[(2H-tetrazol-5-yl)amino]isophthalic acid. researchgate.net The synthesis of coordination polymers with 3-amino-1H-1,2,4-triazole-5-carboxylic acid has also been achieved through hydrothermal reactions, leading to layered materials. mdpi.com The stability of Zr-MOFs under hydrothermal conditions has been linked to the natural bond orbital (NBO) charges of the coordinating atoms of the ligands. rsc.org

Influence of Metal Ions (e.g., Zn(II), Cd(II), Co(II)) on Framework Topologies

In the case of the isomorphous compounds {[Zn(L)₂]·H₂O}n, {[Cd(L)₂]·H₂O}n, and {[Mn(L)₂]·H₂O}n, the use of Zn(II), Cd(II), and Mn(II) resulted in similar 3D frameworks, indicating that the ligand structure can sometimes dominate the structural outcome. rsc.org However, in other systems, varying the metal ion can lead to significantly different architectures. For example, the reactions of (S)-3-cyanophenylalanine with NaN₃ in the presence of ZnCl₂ and CdCl₂ both afforded 3D homochiral networks, but with slight structural variations. nih.gov The regulation of metal ions with amino-functionalized V-type ligands has been shown to produce two distinct three-dimensional MOFs with different topologies. rsc.orgresearchgate.netnih.gov Similarly, a series of Zn(II) and Cd(II) coordination compounds based on 4-(4H-1,2,4-triazol-4-yl)benzoic acid exhibited a range of structures from mononuclear motifs to different interpenetrating 2D and 3D nets. rsc.org

The following table summarizes the influence of different metal ions on the dimensionality and topology of coordination polymers with related tetrazole-carboxylate ligands.

Metal IonLigandResulting StructureDimensionalityTopologyReference
Zn(II)2-hydroxy-N-1H-tetrazol-5-ylbenzamide{[Zn(L)₂]·H₂O}n3DInterdigitated framework rsc.org
Cd(II)2-hydroxy-N-1H-tetrazol-5-ylbenzamide{[Cd(L)₂]·H₂O}n3DInterdigitated framework rsc.org
Mn(II)2-hydroxy-N-1H-tetrazol-5-ylbenzamide{[Mn(L)₂]·H₂O}n3DInterdigitated framework rsc.org
Zn(II)5-[(2H-tetrazol-5-yl)amino]isophthalic acid{[Zn₂(HL)₂]·0.5DMF·H₂O}n3Dpts researchgate.net
Cd(II)5-[(2H-tetrazol-5-yl)amino]isophthalic acid{[Cd₂(HL)₂]·1.5H₂O}n3Dpts researchgate.net
Zn(II)(S)-5-(3-tetrazoyl)-phenylalaninatomono[(S)-5-(3-tetrazoyl)-phenylalaninato]zinc(II)3DSrAl₂ nih.gov
Cd(II)(S)-5-(3-tetrazoyl)-phenylalaninatomono[(S)-5-(3-tetrazoyl)-phenylalaninato]cadmium(II)3DSrAl₂ nih.gov

Role of Auxiliary Ligands in Supramolecular Architecture

For instance, in the synthesis of Mn(II) coordination compounds with tetrazolate-5-carboxylate, the use of chelating auxiliary ligands like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) led to mononuclear and dinuclear compounds, while the ditopic ligand 4,4'-bipyridine (B149096) resulted in a 2D coordination polymer. researchgate.net The absence of an auxiliary ligand, on the other hand, produced a dinuclear compound or a 1D coordination polymer depending on the reaction temperature. researchgate.net

In another example, three novel complexes were synthesized using 2,4-bis-(triazol-1-yl)-benzoic acid as the main ligand and terephthalic acid as an auxiliary ligand in combination with Cd(II) and Zn(II) ions. nih.govnih.gov The presence of the auxiliary ligand was crucial in forming the final structures.

Formation of Metal-Organic Frameworks (MOFs) utilizing Tetrazole-Benzoic Acid Ligands

The combination of tetrazole and benzoic acid functionalities in a single ligand is a powerful strategy for the construction of robust and porous MOFs. The rigid nature of the aromatic backbone and the versatile coordination of the functional groups facilitate the formation of well-defined, crystalline frameworks.

The use of 2-amino-1,4-benzenedicarboxylic acid, a related ligand, has been shown to react with a wide array of metals, including 3d-transition metals (Zn, Co), 4d-transition metals (Cd), and others, to produce MOFs with diverse structures. ekb.eg The amino group in these ligands also provides a site for post-synthetic modification, allowing for the tuning of the MOF's properties. ekb.eg

Topological Analysis of MOF Structures

The topology of a MOF describes the underlying connectivity of its constituent building blocks (metal nodes and organic linkers). Topological analysis simplifies complex crystal structures into nets, providing a powerful tool for classifying, comparing, and designing new MOFs.

MOFs based on tetrazole-carboxylate ligands exhibit a rich variety of topologies. For example, two MOFs synthesized from 5-[(2H-tetrazol-5-yl)amino]isophthalic acid both possess a pts topology with a three-directional intersecting channel system. researchgate.net In another study, two isostructural 3D homochiral networks based on a tetrazoyl-phenylalaninato ligand were found to have a noninterpenetrated SrAl₂ topology. nih.gov

The complexity of the topology can be significant. For example, a MOF constructed from a tetrazole-based acetic acid and Ba(II) ions exhibited an unprecedented trinodal 3,7,7-connected 3D network with the Schläfli symbol (3⁷·4⁶·5²·6²·7⁴)(3⁷·4⁶·5²·6³·7³)₂(6³). rsc.org Another Ba-MOF displayed a novel trinodal 4,5,9-connected 3D framework. rsc.org The following table provides examples of topologies observed in MOFs with related ligands.

LigandMetal Ion(s)TopologySchläfli SymbolReference
5-[(2H-tetrazol-5-yl)amino]isophthalic acidZn(II), Cd(II)ptsNot specified researchgate.net
(S)-5-(3-tetrazoyl)-phenylalaninatoZn(II), Cd(II)SrAl₂Not specified nih.gov
N,N-di(2-carboxymethyltetrazol-5-yl)amineBa(II)2D frameworkNot specified rsc.org
1,3,5-tri(2-carboxymethyltetrazol-5-yl)benzeneBa(II)3,7,7-connected 3D network(3⁷·4⁶·5²·6²·7⁴)(3⁷·4⁶·5²·6³·7³)₂(6³) rsc.org
4,5-di(tetrazol-5-yl)imidazolylacetic acidBa(II)4,5,9-connected 3D framework(4²¹·6¹⁵)(4⁵·6)(4⁸·6²) rsc.org

Investigation of Pore Characteristics and Channel Systems

No studies were identified that specifically detail the synthesis of coordination polymers or MOFs using this compound, and consequently, there is no experimental data on their pore characteristics or channel systems.

In the broader field of MOF chemistry, the porosity and channel structure are known to be highly dependent on the geometry of the organic ligand and the coordination preferences of the metal ion. nih.gov Ligands with more extended structures can lead to the formation of larger pores. nih.gov For instance, different isomers of a ligand or the introduction of functional groups can significantly alter the resulting framework's topology and pore environment.

Functional Applications of Coordination Polymers and MOFs

Luminescent Sensing (e.g., for Metal Ions, Amino Acids)

While there is no specific information on luminescent sensing using MOFs derived from this compound, the broader class of tetrazole- and benzoic acid-containing ligands is widely used for this purpose. For example, a coordination polymer based on the related ligand 4'-(1H-tetrazol-5-yl)-biphenyl-4-carboxylic acid has been synthesized and shown to act as a fluorescent probe for detecting metal ions and amino acids. bohrium.com The inherent fluorescence of such organic linkers can be modulated by interactions with analytes within the MOF structure, leading to "turn-on" or "turn-off" sensing mechanisms. bohrium.com

Catalytic Applications (e.g., CO2 conversion)

The application of MOFs in the catalytic conversion of CO₂ is a significant area of research. rsc.org These porous materials can act as catalysts due to their high surface area and the presence of active sites, such as open metal sites or functional groups on the organic linkers. rsc.orgmdpi.com

No literature was found describing the use of MOFs from this compound for CO₂ conversion. However, studies on similar structures offer insights. For example, MOFs containing amino groups, such as those derived from 4-aminobenzoic acid, have been investigated for their ability to enhance CO₂ capture and potentially catalytic activity due to the basic nature of the amine. researchgate.net Similarly, the high density of nitrogen atoms in tetrazole-based MOFs has been explored for selective CO₂ adsorption, a critical first step in many catalytic conversion processes. rsc.org

Design of Nitrogen-Rich Materials

The tetrazole group is a key component in the design of nitrogen-rich materials. nih.gov The high nitrogen content of the this compound ligand makes it a theoretical candidate for constructing nitrogen-rich coordination polymers. Such materials are of interest not only for applications like gas storage but also in the field of energetic materials, where high nitrogen content can lead to the release of large amounts of N₂ gas upon decomposition. nih.gov However, the focus of existing research on nitrogen-rich tetrazole compounds is often on energetic salts and small molecules rather than on their integration into stable, porous coordination polymers for the applications discussed in this article. nih.gov Some nitrogen-rich coordination polymers have been developed as fluorescent sensors for various analytes. mdpi.com

While the conceptual framework for using a ligand like this compound in the design of functional coordination polymers is sound, there is currently no specific, published research available to substantiate an article based on the provided outline. The fields of luminescent sensing, catalysis, and materials design actively explore compounds with similar functional groups (tetrazoles, amino acids, benzoic acids), but this particular molecule remains uncharacterised in these applications.

Exploration of 2 Amino 4 1h Tetrazol 5 Yl Benzoic Acid and Its Derivatives in Medicinal Chemistry Research

Principles of Molecular Design Utilizing the Tetrazole-Benzoic Acid Scaffold

The design of novel drug candidates based on the 2-amino-4-(1H-tetrazol-5-yl)benzoic acid scaffold is a meticulous process, guided by principles of rational design and augmented by powerful computational methodologies. This approach aims to optimize the therapeutic potential of derivatives by fine-tuning their interactions with specific biological targets.

Rational Design for Specific Biological Targets and Pathways

The cornerstone of the rational design of molecules from this scaffold lies in the concept of bioisosterism. The 1H-tetrazole ring is a well-established bioisostere of the carboxylic acid group. beilstein-journals.org This substitution is a key strategy in medicinal chemistry for several reasons. The tetrazole group, while mimicking the acidic properties of a carboxylic acid, is metabolically more stable and can lead to improved pharmacokinetic profiles, such as enhanced lipophilicity and bioavailability. beilstein-journals.org

This principle is exploited to design molecules that can effectively interact with biological targets that recognize carboxylic acid moieties. For instance, in the design of angiotensin-II receptor antagonists like valsartan (B143634), a tetrazole group is part of a more complex structure that also includes a biphenyl (B1667301) component. This design allows for potent and specific interactions within the receptor's active site. While not the specific this compound scaffold, the principles applied to valsartan derivatives, which are based on a 2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl structure, are relevant. nih.gov The design of these molecules involves creating ester prodrugs to further enhance bioavailability, demonstrating a multi-faceted approach to rational drug design. nih.gov

The strategic placement of the amino group on the benzoic acid ring offers an additional point for chemical modification, allowing for the synthesis of a diverse library of compounds. These modifications can be tailored to achieve desired interactions with specific biological targets, such as enzymes or receptors involved in disease pathways. The goal is to create derivatives with optimized potency, selectivity, and reduced off-target effects.

Computational Drug Design Methodologies (e.g., Molecular Docking, QSAR, ADME Prediction for Design Optimization)

Computational tools are indispensable in modern drug discovery for refining and optimizing the design of new therapeutic agents. These methodologies provide valuable insights into the potential efficacy and drug-like properties of novel compounds before their synthesis, saving time and resources.

Molecular Docking: This technique is used to predict the binding orientation and affinity of a molecule to its target protein. For derivatives of tetrazole-containing compounds, such as those related to the this compound scaffold, molecular docking can elucidate key interactions within the active site of a target enzyme or receptor. For example, in a study of valsartan derivatives, docking simulations were used to understand the binding details of the ligands with the active site of the urease enzyme. nih.gov These studies revealed important interactions, such as salt bridges and hydrogen bonds, between the tetrazole ring and amino acid residues like ARG338, HIS322, and HIS274. nih.gov Similarly, for a series of 4-[{2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives, molecular docking was performed on the p38 MAP kinase protein to predict their binding modes. exlibrisgroup.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound were not prominently found, research on other benzoic acid derivatives highlights the utility of this approach. For instance, QSAR models for 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been developed to correlate their structural features with anticancer activity, showing acceptable correlation with bioassay results. rsc.org These models help in identifying the key molecular descriptors that govern the biological activity, guiding the design of more potent compounds.

ADME Prediction: The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for the development of viable drug candidates. In silico ADME predictions for derivatives of 4-[{2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid suggested that the synthesized compounds adhered to Lipinski's rule of five, indicating good bioavailability and a low likelihood of toxicity. exlibrisgroup.com Such predictions are vital for filtering out compounds with poor pharmacokinetic profiles early in the drug discovery process.

Investigation of the Scaffold in Key Therapeutic Areas (Focus on Research Strategies and Mechanistic Insights)

The versatility of the tetrazole-benzoic acid scaffold has prompted its investigation in several key therapeutic areas, most notably in the search for new anticancer and antimicrobial agents. The research strategies employed often involve the synthesis of a library of derivatives followed by systematic biological evaluation and mechanistic studies.

Anticancer Research: Tetrazole as a Privileged Scaffold for Antiproliferative Agent Design

The tetrazole moiety is considered a privileged scaffold in anticancer drug design due to its metabolic stability and its ability to participate in various biological interactions. nih.gov Its incorporation into molecules can lead to compounds with significant antiproliferative activity.

Research into tetrazole-containing compounds has identified derivatives with potent activity against various cancer cell lines. nih.gov For instance, a series of 4-[{2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives were synthesized and screened for their anticancer activities. exlibrisgroup.com While specific activity data for these compounds was not detailed in the available literature, the study points to the potential of this structural class. Other studies on different tetrazole-containing scaffolds have shown promising results. For example, pyrazolo[4,3-e]tetrazolo[1,5-b] beilstein-journals.orgnih.govexlibrisgroup.comtriazine sulfonamides have demonstrated cytotoxic and genotoxic activity in cancer cells in micromolar concentrations and can induce apoptosis. mdpi.com Another study on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which shares the benzoic acid core, identified compounds with potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values in the micromolar range. rsc.org These compounds were found to induce apoptosis in MCF-7 cells. rsc.org

Antiproliferative Activity of Related Benzoic Acid Hybrids

CompoundTarget Cell LineIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
Compound 2 (Triazole Hybrid)MCF-715.619.7
Compound 2 (Triazole Hybrid)HCT-11623.122.6
Compound 14 (Triazole Hybrid)MCF-716.219.7
Compound 14 (Triazole Hybrid)HCT-11623.922.6

Data derived from a study on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, demonstrating the potential of the benzoic acid scaffold in anticancer research. rsc.org

Antimicrobial Research:

The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. The tetrazole scaffold has been explored for its potential in developing new antibacterial drugs.

Derivatives containing the tetrazole-benzoic acid motif have been evaluated for their activity against both Gram-positive and Gram-negative bacteria. A study on ester derivatives of valsartan, which contains a 2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl] moiety, included screening for antibacterial activity using the agar (B569324) well diffusion method. nih.gov The parent compound, valsartan, and its derivatives were tested against a panel of bacteria, including Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative).

In this study, the parent drug (AV0) and its derivatives (AV1-AV11) showed varying degrees of antibacterial activity. Notably, some derivatives displayed significant zones of inhibition against the tested strains. For example, derivative AV2 showed a zone of inhibition of 17 mm against S. aureus, while AV5 showed a 15 mm zone of inhibition against E. coli. nih.gov

Antibacterial Activity of Valsartan Derivatives (Zone of Inhibition in mm)

CompoundS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
AV0 (Valsartan)12141311
AV217151413
AV515131512

Selected data from a study on valsartan derivatives, indicating the potential of related tetrazole-containing scaffolds as antibacterial agents. nih.gov

Another relevant study, while not on the exact scaffold, synthesized a series of 4-[{2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives and screened them for antibacterial activity. exlibrisgroup.com This highlights the continued interest in this class of compounds for antimicrobial research. Furthermore, other research has focused on novel imide-tetrazole hybrids which have shown promising antimicrobial profiles against both standard and clinical strains of Gram-positive and Gram-negative bacteria, with some compounds being more effective than the reference drug ciprofloxacin. nih.gov

Antifungal Activity Investigations

The tetrazole moiety is a well-established pharmacophore in the design of antifungal agents. While specific studies focusing exclusively on this compound are limited, the broader class of tetrazole derivatives has been extensively evaluated for its efficacy against various fungal pathogens. Research has shown that tetrazole-containing compounds can exhibit significant antifungal properties, often attributed to their ability to mimic the carboxylic acid group present in many biologically active molecules, thereby potentially interfering with fungal metabolic pathways.

For instance, various synthesized tetrazole derivatives have been screened against pathogenic fungal strains, including Candida species and Aspergillus species. These studies often reveal that the antifungal activity is highly dependent on the nature of the substituents on the tetrazole and the associated aromatic rings. The mechanism of action for many azole antifungals involves the inhibition of lanosterol (B1674476) 14-α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. It is plausible that tetrazole derivatives, including those of this compound, could exert their antifungal effects through a similar mechanism.

Antifungal Activity of Selected Tetrazole Derivatives

Compound TypeFungal StrainActivity/MICReference
General Tetrazole DerivativesCandida albicansVaries with substitution mdpi.com
General Tetrazole DerivativesAspergillus nigerVaries with substitution mdpi.com
Antitubercular Research: Prodrug Strategies and Susceptibility of Mycobacterium tuberculosis to Weak Acids

The fight against tuberculosis has necessitated the exploration of novel chemical scaffolds and therapeutic strategies. Benzoic acid derivatives have been investigated as potential antitubercular agents, with their activity sometimes linked to their acidic nature. hilarispublisher.com Mycobacterium tuberculosis has shown susceptibility to weak acids, which can disrupt the bacterial cell membrane potential. cnr.itnih.gov The tetrazole group, being a bioisostere of carboxylic acid, makes this compound an interesting candidate for antitubercular research.

A significant approach in this area is the use of prodrugs to enhance the efficacy and delivery of active compounds. For benzoic acid derivatives, esterification to form prodrugs can improve their ability to cross the mycobacterial cell membrane. hilarispublisher.com Once inside the bacterium, these ester prodrugs can be hydrolyzed by mycobacterial enzymes to release the active benzoic acid derivative. hilarispublisher.com This strategy could be theoretically applied to this compound, where the carboxylic acid group is masked as an ester to improve cellular uptake. The subsequent intracellular release of the weak acid could then contribute to the disruption of essential cellular processes in Mycobacterium tuberculosis.

Cardiovascular Research: Angiotensin II Receptor Antagonism and Antihypertensive Agent Design

The tetrazole ring is a cornerstone in the design of angiotensin II receptor blockers (ARBs), a class of drugs widely used to treat hypertension. hilarispublisher.comnih.gov The acidic nature of the tetrazole moiety is crucial for its ability to bind to the AT1 receptor, mimicking the carboxylate group of the natural ligand, angiotensin II. nih.govnih.gov Several blockbuster antihypertensive drugs, such as losartan (B1675146) and valsartan, feature a biphenyl tetrazole structure. nih.gov

Derivatives of this compound fit the general pharmacophoric model of ARBs. The presence of both the acidic tetrazole ring and a carboxylic acid group on the benzoic acid scaffold provides two potential points of interaction with the receptor. Research into related benzimidazole (B57391) derivatives has shown that modifications to the core structure can lead to potent antihypertensive activity. nih.gov The design of novel ARBs often involves exploring different heterocyclic systems and substitution patterns to optimize receptor binding and pharmacokinetic properties. Therefore, derivatives of this compound represent a promising avenue for the development of new antihypertensive agents.

Antihypertensive Potential of Related Structures

Compound ClassMechanism of ActionObserved EffectReference
Biphenyl Tetrazole DerivativesAngiotensin II Receptor BlockadeBlood pressure reduction nih.gov
Benzimidazole DerivativesAngiotensin II Receptor BlockadeSignificant decrease in blood pressure in vivo nih.gov

Antiparasitic Research: Antimalarial Properties (e.g., Glutathione (B108866) Reductase Inhibition Mechanisms)

The search for new antimalarial drugs is a global health priority. Recent research has highlighted the potential of derivatives of 2-([1,1′-biphenyl]-4-carboxamido)benzoic acid, including N-(2-(1H-tetrazol-5-yl)phenyl)-arylcarboxamides, as potent agents against Plasmodium falciparum. nih.gov These compounds, which are structurally related to this compound, have demonstrated significant activity against the late-stage gametocytes of the parasite, which are responsible for transmission. nih.gov

One of the proposed mechanisms of action for some antimalarial drugs is the inhibition of glutathione reductase, an enzyme crucial for the parasite's defense against oxidative stress. researchgate.netnih.gov By inhibiting this enzyme, the parasite becomes more susceptible to damage from reactive oxygen species. While the exact mechanism of action for the N-(2-(1H-tetrazol-5-yl)phenyl)-arylcarboxamide derivatives is still under investigation, their potent activity suggests they interfere with a critical pathway in the parasite's life cycle. The structural similarities suggest that derivatives of this compound could also exhibit antimalarial properties.

Antimalarial Activity of Structurally Related Compounds

Compound ScaffoldParasite StageActivityReference
N-(2-(1H-tetrazol-5-yl)phenyl)-arylcarboxamidesLate-stage gametocytes (IV/V) of P. falciparumPotent, with some compounds reaching single-digit nanomolar activity nih.gov

Anti-inflammatory Agent Design

The structural motif of anthranilic acid (2-aminobenzoic acid) is present in several non-steroidal anti-inflammatory drugs (NSAIDs). ijpsjournal.comnih.gov This has prompted investigations into derivatives of this scaffold for novel anti-inflammatory agents. While direct studies on this compound are not widely reported, the known anti-inflammatory potential of anthranilic acid derivatives suggests that this compound could serve as a valuable starting point for the design of new anti-inflammatory drugs. The introduction of the tetrazole ring could modulate the compound's physicochemical properties and its interaction with biological targets involved in the inflammatory cascade.

Neurodegenerative Disease Research: Design of Multi-Target Inhibitors (e.g., Acetylcholinesterase, Carbonic Anhydrase)

In the realm of neurodegenerative diseases such as Alzheimer's, the inhibition of enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) has been a key therapeutic strategy. researchgate.netvnu.edu.vn Tetrazole derivatives have been explored as inhibitors of both AChE and CA. researchgate.netvnu.edu.vn

The tetrazole moiety's ability to act as a bioisostere for carboxylic acids makes it a suitable candidate for interacting with the active sites of these enzymes. researchgate.net Studies on various benzoic acid derivatives have also demonstrated their potential as AChE inhibitors. researchgate.net The combination of the benzoic acid and tetrazole functionalities in this compound provides a unique scaffold for the design of multi-target inhibitors that could simultaneously modulate the activity of both AChE and CA, offering a potentially more effective therapeutic approach for complex neurodegenerative disorders.

Enzyme Inhibition by Related Scaffolds

EnzymeInhibitor ScaffoldInhibition Potency (Ki or IC50)Reference
Carbonic AnhydraseBenzoic acid derivativesKi values can be in the millimolar range mdpi.com
AcetylcholinesteraseBenzoic acid derivativesIC50 values vary with substitution researchgate.net
Carbonic AnhydraseTetrazole-substituted sulfocoumarinsKIs ranging from 6.5 to 68.6 nM against hCA IX researchgate.net

Prodrug Strategies and Bioactivation Mechanisms for Benzoic Acid-Tetrazole Derivatives (Theoretical and Experimental Design)

The development of prodrugs is a critical strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. For compounds containing a benzoic acid moiety, such as this compound, esterification is a common prodrug approach. nih.gov Ester prodrugs can exhibit enhanced membrane permeability and, once inside the target cell or tissue, can be hydrolyzed by esterases to release the active carboxylic acid. nih.gov

In the context of antitubercular therapy, this strategy is particularly relevant, as it can facilitate the entry of the drug into Mycobacterium tuberculosis. nih.gov Similarly, for other applications, converting the carboxylic acid to a prodrug can improve oral bioavailability and metabolic stability. The bioactivation mechanism relies on the enzymatic cleavage of the ester bond, a process that is well-understood and can be modulated by the choice of the ester group. Theoretical and experimental design of such prodrugs would involve considering factors like the rate of hydrolysis, stability in different physiological compartments, and the potential for targeted delivery. For the tetrazole group, N-alkylation or the formation of ester-like derivatives has also been explored as a prodrug strategy to mask the acidic proton and improve absorption. acs.org

Future Research Directions and Translational Perspectives for 2 Amino 4 1h Tetrazol 5 Yl Benzoic Acid

Development of Advanced and Sustainable Synthetic Methodologies

While methods for the synthesis of tetrazole-containing compounds are established, a future focus will be on the development of more advanced and sustainable synthetic routes for 2-amino-4-(1H-tetrazol-5-yl)benzoic acid and its derivatives. This includes the exploration of greener solvents, catalyst systems with lower environmental impact, and processes that are more atom-economical. researchgate.net The use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, presents a particularly promising avenue for the efficient and diverse synthesis of novel analogs. researchgate.netnih.govrug.nl Research into flow chemistry processes could also offer advantages in terms of scalability, safety, and reproducibility for the large-scale production of this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Exploration of New Coordination Chemistry Applications and Advanced Functional Materials

The tetrazole moiety is an excellent ligand for a variety of metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with diverse structures and properties. arkat-usa.orgnih.govacs.org Future research should explore the coordination chemistry of this compound with a wide range of metal centers. The resulting coordination compounds could find applications in areas such as catalysis, gas storage, and sensing. Furthermore, the unique combination of the tetrazole and benzoic acid functionalities may lead to the development of advanced functional materials with interesting photoluminescent or magnetic properties. nih.gov

Expanding the Scope of Bioisosteric Applications in Novel Pharmacophore Design

The tetrazole group is a well-established bioisostere of the carboxylic acid group, offering advantages in terms of metabolic stability and bioavailability. bohrium.comresearchgate.netnih.gov Future research will focus on leveraging this bioisosteric relationship in the design of novel pharmacophores based on the this compound scaffold. nih.gov By systematically modifying the substitution pattern on the phenyl ring, it is possible to develop new series of compounds with tailored biological activities. This could lead to the discovery of new drug candidates for a variety of diseases, including cancer, infectious diseases, and inflammatory disorders. bohrium.comnih.govnih.gov

Deepening Mechanistic Understanding of Biological Interactions through Advanced Biophysical Techniques

A thorough understanding of how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Advanced biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and X-ray crystallography can provide detailed insights into the thermodynamics and kinetics of ligand-protein interactions. nih.govnih.gov These techniques can help to elucidate the precise binding mode of the compounds, identify key intermolecular interactions, and guide the optimization of lead compounds for improved affinity and selectivity. nih.gov

Opportunities for Collaborative and Interdisciplinary Research Initiatives

The full potential of this compound can only be realized through collaborative and interdisciplinary research efforts. Such initiatives should bring together experts from diverse fields including synthetic organic chemistry, medicinal chemistry, computational chemistry, materials science, and biology. These collaborations will be essential for tackling the complex challenges associated with drug discovery and development, and for translating fundamental research findings into tangible applications that can benefit society.

Q & A

Q. How can synthesis be scaled up while maintaining high purity?

  • Methodological Answer : Implement continuous flow chemistry for intermediates prone to degradation. Use in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring. Final purification via recrystallization (e.g., ethanol/water mixtures) ensures ≥99% purity for preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.